
4-(Aminooxymethyl)-2-fluorophenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminooxymethyl)-2-fluorophenol; hydrochloride, commonly known as AF-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AF-2 is a derivative of 2-fluorophenol and is synthesized by the reaction of 4-formylphenol with hydroxylamine.
Mecanismo De Acción
AF-2 exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. AF-2 has also been found to modulate the expression of various genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects
AF-2 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells, endothelial cells, and macrophages. AF-2 has also been found to improve mitochondrial function and reduce apoptosis in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AF-2 has several advantages as a research tool. It is relatively easy to synthesize and has good stability under normal laboratory conditions. AF-2 is also highly soluble in water, making it easy to handle and manipulate. However, AF-2 has some limitations as a research tool. It is relatively expensive compared to other antioxidants and may not be readily available in some laboratories.
Direcciones Futuras
AF-2 has several potential future directions for research. One area of interest is the development of AF-2 as a therapeutic agent for the treatment of various diseases. AF-2 has been found to exhibit promising results in preclinical studies for the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Another area of interest is the development of AF-2 as a fluorescent probe for the detection of nitric oxide in biological systems. AF-2 has been found to exhibit high selectivity and sensitivity for nitric oxide detection, making it a promising candidate for this application.
Métodos De Síntesis
AF-2 is synthesized by the reaction of 4-formylphenol with hydroxylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to AF-2 using sodium borohydride. The final product is obtained as a white crystalline solid.
Aplicaciones Científicas De Investigación
AF-2 has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. AF-2 has also been investigated for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.
Safety and Hazards
Propiedades
IUPAC Name |
4-(aminooxymethyl)-2-fluorophenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2.ClH/c8-6-3-5(4-11-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQQUHVZWVGVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

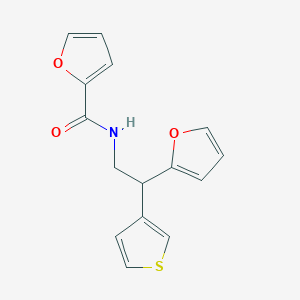
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2388780.png)
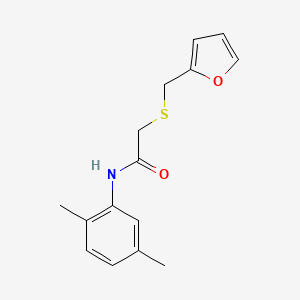
![2-chloro-N-{[4-(propan-2-yloxy)phenyl]methyl}acetamide](/img/structure/B2388785.png)
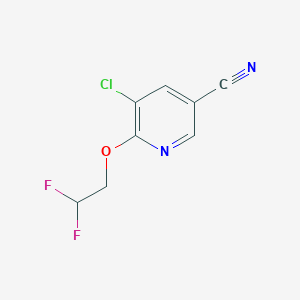
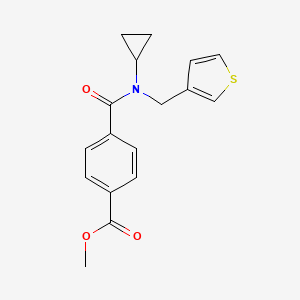
![N-(4-chlorophenyl)-2-({4-ethyl-5-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2388790.png)
![N-[(1S)-1-Cyanoethyl]-2-propyloxane-4-carboxamide](/img/structure/B2388791.png)
![[3-(2-Chlorophenoxy)phenyl]methanamine](/img/structure/B2388793.png)
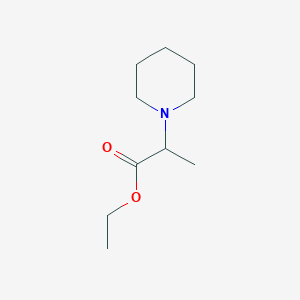



![(E)-3-(2-methoxy-5-methylphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2388802.png)